Methyl 4-acetamido-5-bromo-2-methoxybenzoate Methyl 4-acetamido-5-bromo-2-methoxybenzoate Bromopride Impurity B is an impurity of bromopride.
Brand Name: Vulcanchem
CAS No.: 4093-34-9
VCID: VC21322121
InChI: InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
SMILES: CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br
Molecular Formula: C11H12BrNO4
Molecular Weight: 302.12 g/mol

Methyl 4-acetamido-5-bromo-2-methoxybenzoate

CAS No.: 4093-34-9

Cat. No.: VC21322121

Molecular Formula: C11H12BrNO4

Molecular Weight: 302.12 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-5-bromo-2-methoxybenzoate - 4093-34-9

CAS No. 4093-34-9
Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
IUPAC Name methyl 4-acetamido-5-bromo-2-methoxybenzoate
Standard InChI InChI=1S/C11H12BrNO4/c1-6(14)13-9-5-10(16-2)7(4-8(9)12)11(15)17-3/h4-5H,1-3H3,(H,13,14)
Standard InChI Key FCOKFEDHOPDIEH-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br
Canonical SMILES CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)OC)Br

Chemical Identity and Structure

Methyl 4-acetamido-5-bromo-2-methoxybenzoate (CAS: 4093-34-9) is an organic compound with the molecular formula C₁₁H₁₂BrNO₄ and a molecular weight of 302.12 g/mol . This compound features a benzoate core structure with several functional groups including a methoxy group at position 2, an acetamido group at position 4, and a bromine atom at position 5. The compound's structure includes a methyl ester group, which is characteristic of the benzoate family. The presence of these specific substituents contributes to its unique chemical behavior and applications in various fields.

The compound is also known by several synonyms including Methyl-4-(acetylamino)-5-bromo-o-anisat, Methyl-2-methoxy-4-acetylamino-5-bromobenzoate, and 4-Acetamido-5-bromo-2-methoxybenzoic acid methyl ester . This diversity in nomenclature reflects its appearance in different contexts and research fields. The compound's MDL number is MFCD01317543, which serves as an additional identifier in chemical databases .

Physical and Chemical Properties

Methyl 4-acetamido-5-bromo-2-methoxybenzoate exhibits distinct physical characteristics that are important for its handling, storage, and application in various contexts. Understanding these properties is crucial for researchers working with this compound.

Physical State and Appearance

The compound exists as a solid at room temperature with an off-white to light beige coloration . This physical appearance is consistent with many aromatic compounds containing halogen substituents. The solid state makes it relatively easy to handle in laboratory settings.

Thermal Properties

The thermal behavior of Methyl 4-acetamido-5-bromo-2-methoxybenzoate is characterized by a melting point of 174°C, indicating relatively high thermal stability . Its predicted boiling point is 449.7±45.0°C, though this value is based on computational models rather than direct experimental measurement . These thermal properties are important considerations for purification processes and reaction conditions when using this compound.

Solubility Profile

The compound demonstrates limited solubility in common organic solvents. It is slightly soluble in chloroform and methanol , which affects extraction and purification protocols. Its water solubility is reported as 391.5 mg/L at 25°C , which is relatively low and consistent with its hydrophobic components. This solubility profile influences the choice of solvents in reactions involving this compound.

Density and Other Physical Parameters

The predicted density of Methyl 4-acetamido-5-bromo-2-methoxybenzoate is 1.506±0.06 g/cm³ . The compound has a predicted pKa value of 13.16±0.70, indicating its weak acidic character . Its LogP value is 1.74, suggesting moderate lipophilicity . These parameters are important for understanding its behavior in biological systems and chemical reactions.

Table 1: Key Physical and Chemical Properties of Methyl 4-acetamido-5-bromo-2-methoxybenzoate

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrNO₄
Molecular Weight302.12 g/mol
Physical StateSolid
ColorOff-White to Light Beige
Melting Point174°C
Boiling Point449.7±45.0°C (Predicted)
Density1.506±0.06 g/cm³ (Predicted)
Water Solubility391.5 mg/L at 25°C
Vapor Pressure0 Pa at 25°C
LogP1.74
pKa13.16±0.70 (Predicted)
SolubilitySlightly soluble in chloroform and methanol
Storage Temperature2-8°C

Synthesis Methods

The synthesis of Methyl 4-acetamido-5-bromo-2-methoxybenzoate involves specific chemical pathways that utilize various starting materials and reagents. Understanding these synthetic routes is essential for researchers aiming to produce this compound efficiently.

Primary Synthetic Route

The most commonly documented synthesis begins with Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8) as the starting material . This primary route involves a two-step reaction process:

  • Acetylation: The amino group at position 4 is acetylated using triethylamine in dichloromethane. This reaction is typically conducted at 0°C for approximately 15 minutes, followed by warming to 20°C to complete the reaction . This step transforms the amino group into an acetamido group.

  • Bromination: The acetylated intermediate undergoes bromination using bromine in acetic acid. This reaction is conducted at 0°C for approximately 30 minutes . The bromination occurs selectively at position 5 of the benzoate ring.

This synthetic approach is documented in the literature, including patents by Bristol-Myers Squibb Company researchers, indicating its industrial relevance .

Reaction Conditions and Considerations

The synthesis requires careful control of temperature and reaction time. The acetylation step is particularly sensitive to temperature conditions, requiring initial cooling followed by controlled warming . The bromination step must be carefully monitored to ensure selective substitution at the desired position. The choice of solvents and reagents is critical for achieving high yields and purity.

Alternative Synthesis Approaches

Applications and Uses

Methyl 4-acetamido-5-bromo-2-methoxybenzoate serves various important functions in both research and industrial contexts, demonstrating its versatility as a chemical compound.

Analytical Reference Standard

One of the primary applications of this compound is its use as a reference standard in analytical chemistry. It serves as a fully characterized chemical compound for the development and validation of analytical methods . This function is particularly important in pharmaceutical research and quality control processes, where precise identification and quantification of compounds are essential.

Pharmaceutical Research

In the pharmaceutical industry, Methyl 4-acetamido-5-bromo-2-methoxybenzoate is utilized in analytical method development, method validation (AMV), and Quality Control (QC) applications . These applications occur during both the synthesis and formulation stages of drug development. The compound helps ensure traceability against pharmacopeial standards such as USP or EP .

As a Chemical Intermediate

Due to its functional groups and structural features, this compound potentially serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical applications. The presence of the bromine atom provides a site for further substitution reactions, making it valuable in medicinal chemistry and drug discovery processes.

Research Tool in Chemical Studies

In organic chemistry research, the compound may be used to study reaction mechanisms, especially those involving halogenated aromatic compounds. Its well-defined structure and reactivity make it suitable for investigating fundamental chemical principles and developing new synthetic methodologies.

Comparison with Related Compounds

Understanding how Methyl 4-acetamido-5-bromo-2-methoxybenzoate relates to structurally similar compounds provides valuable insights into its unique properties and potential applications.

Relationship to Methyl 4-acetamido-5-chloro-2-methoxybenzoate

A closely related compound is Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which differs only in the halogen substituent at position 5 (chlorine instead of bromine) . This chlorinated analog is synthesized through a reaction of methyl 4-acetamido-2-methoxybenzoate with N-chlorosuccinimide in N,N-dimethyl formamide . The preparation method avoids the use of chlorine and acetic acid, making it environmentally friendly . The differences in the halogen substituent affect properties such as reactivity, with the bromo derivative generally being more reactive in certain substitution reactions due to the weaker carbon-bromine bond compared to the carbon-chlorine bond.

Comparison with Methyl 4-acetamido-5-bromo-2-ethoxybenzoate

Another related compound is Methyl 4-acetamido-5-bromo-2-ethoxybenzoate (CAS: 483304-07-0), which has an ethoxy group at position 2 instead of a methoxy group . This compound has a molecular weight of 316.148 g/mol and a molecular formula of C₁₂H₁₄BrNO₄ . The slight difference in structure results in different physical properties and potentially different biological activities, highlighting the importance of subtle structural variations in determining compound behavior.

Structure-Activity Relationships

Table 2: Comparison of Methyl 4-acetamido-5-bromo-2-methoxybenzoate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Methyl 4-acetamido-5-bromo-2-methoxybenzoate4093-34-9C₁₁H₁₂BrNO₄302.12Reference compound
Methyl 4-acetamido-5-chloro-2-methoxybenzoateNot specifiedC₁₁H₁₂ClNO₄257.67Chlorine at position 5 instead of bromine
Methyl 4-acetamido-5-bromo-2-ethoxybenzoate483304-07-0C₁₂H₁₄BrNO₄316.15Ethoxy at position 2 instead of methoxy

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